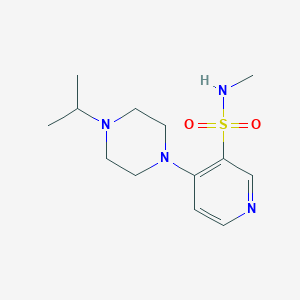

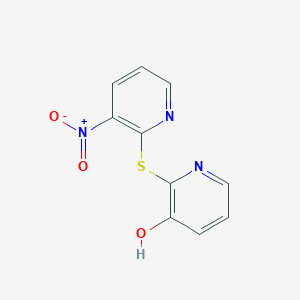

4-(4-isopropyl-1-piperazinyl)-N-methyl-3-pyridinesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-isopropyl-1-piperazinyl)-N-methyl-3-pyridinesulfonamide, commonly known as PIPES, is a chemical compound that has been widely used in biochemical and physiological research. Its unique properties make it a valuable tool in various laboratory experiments, particularly those involving the study of enzymes and proteins. In

Mecanismo De Acción

The mechanism of action of PIPES is not well understood. However, it is believed that PIPES acts as a zwitterionic buffer, which means that it can both accept and donate protons. This property allows PIPES to maintain a stable pH in solutions, making it an ideal buffer for experiments.

Biochemical and Physiological Effects:

PIPES has been shown to have minimal effects on biochemical and physiological processes. It does not interact with enzymes or proteins, and it does not affect cellular metabolism. This makes it a valuable tool for experiments that require a stable environment without the interference of a buffer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantages of PIPES are its ability to maintain a stable pH in solutions and its low toxicity. It is also relatively inexpensive and easy to prepare. However, PIPES has limitations in certain experiments. For example, it may interfere with certain assays that require a specific buffer. Additionally, PIPES has a limited pH range, which may not be suitable for some experiments.

Direcciones Futuras

There are several future directions for the use of PIPES in research. One direction is the development of novel PIPES derivatives with improved properties, such as a wider pH range or increased solubility. Another direction is the exploration of PIPES in new applications, such as drug delivery or biomedical imaging. Finally, PIPES may be used in combination with other buffers to create new buffer systems with unique properties.

Conclusion:

In conclusion, PIPES is a valuable tool in biochemical and physiological research. Its ability to maintain a stable pH in solutions makes it an ideal buffer for experiments. While it has some limitations, its low toxicity and ease of preparation make it a popular choice in the laboratory. As research continues to evolve, PIPES will likely play an important role in future experiments and discoveries.

Métodos De Síntesis

PIPES can be synthesized through a series of reactions starting from 3-chloropyridine. The first step involves the reaction of 3-chloropyridine with sodium methoxide to form 3-methoxypyridine. This intermediate is then reacted with N-methylpiperazine in the presence of potassium carbonate to yield 4-(4-methylpiperazin-1-yl)pyridine. Finally, this compound is reacted with isopropylamine and sulfamic acid to form PIPES.

Aplicaciones Científicas De Investigación

PIPES is commonly used as a buffer in biochemical and physiological research. Its pKa value of 7.5 makes it an ideal buffer for experiments that require a pH range of 6.1 to 7.5. PIPES has been used in a variety of experiments, including enzyme kinetics, protein crystallization, and electrophysiology.

Propiedades

Número CAS |

57725-23-2 |

|---|---|

Nombre del producto |

4-(4-isopropyl-1-piperazinyl)-N-methyl-3-pyridinesulfonamide |

Fórmula molecular |

C13H22N4O2S |

Peso molecular |

298.41 g/mol |

Nombre IUPAC |

N-methyl-4-(4-propan-2-ylpiperazin-1-yl)pyridine-3-sulfonamide |

InChI |

InChI=1S/C13H22N4O2S/c1-11(2)16-6-8-17(9-7-16)12-4-5-15-10-13(12)20(18,19)14-3/h4-5,10-11,14H,6-9H2,1-3H3 |

Clave InChI |

XDTSIKVFQRRICD-UHFFFAOYSA-N |

SMILES |

CC(C)N1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)NC |

SMILES canónico |

CC(C)N1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)NC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-4-nitro-5-[(4-methylphenyl)sulfanyl]-1-propyl-1H-imidazole](/img/structure/B215255.png)

![N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B215256.png)

![1-butyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-propyl-1H-imidazole](/img/structure/B215259.png)

![5-nitro-3-isobutyl-2-isopropyl-4-[(4-methylphenyl)sulfanyl]-3H-pyrrole](/img/structure/B215261.png)

![({2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}sulfanyl)acetic acid](/img/structure/B215262.png)

![3-Nitro-2-[(6-methylpyridin-2-yl)thio]pyridine](/img/structure/B215263.png)

![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine](/img/structure/B215269.png)

![3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-(3-toluidino)pyridine](/img/structure/B215274.png)

![4-[(2-Phenylethyl)amino]-3-pyridinesulfonamide](/img/structure/B215278.png)